(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile
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Description
(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9Cl2F3N2O3S and its molecular weight is 437.21. The purity is usually 95%.
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Biological Activity
(E)-2-(2,4-Dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile is a synthetic compound with potential applications in medicinal chemistry and agrochemicals. Its structure suggests possible interactions with biological systems, making it a candidate for various pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H11Cl2F3N4O2S with a molecular weight of approximately 471.3 g/mol. It features a dichlorophenyl group, a sulfonyl moiety, and a trifluoromethoxy aniline derivative, which are known to influence biological activity through various mechanisms.
Research indicates that compounds with similar structures often exhibit biological activities such as:
- Antimicrobial Effects : Many sulfonamide derivatives have shown efficacy against bacterial infections by inhibiting bacterial dihydropteroate synthase.
- Anticancer Activity : Compounds with trifluoromethoxy groups have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:
Case Studies
- Antiepileptic Study : In a zebrafish model induced with pentylenetetrazole, the compound demonstrated significant neuroprotective effects by upregulating serotonin and downregulating cortisol levels, suggesting its potential as an antiepileptic agent .
- Antimicrobial Activity : A series of tests against common bacterial strains revealed that derivatives of this compound exhibited notable antimicrobial properties, particularly against Gram-positive bacteria, highlighting its potential for therapeutic applications in infectious diseases .
- Cancer Cell Proliferation : In vitro studies on A431 vulvar epidermal carcinoma cells showed that the compound inhibited cell proliferation and migration significantly, indicating its potential role as an anticancer agent .
Properties
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O3S/c17-10-1-6-15(14(18)7-10)27(24,25)13(8-22)9-23-11-2-4-12(5-3-11)26-16(19,20)21/h1-7,9,23H/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDKXFIKWCULNO-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\C#N)/S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.